molecular formula C19H21NO3S B6022707 (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone

Cat. No.: B6022707
M. Wt: 343.4 g/mol
InChI Key: TUIBPMIEYANJRP-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is an organic compound that features a thiomorpholine ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 3-(4-methoxyphenyl)thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Analgesics and Anti-inflammatory Drugs
This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to interact effectively with biological targets, making it valuable in the development of analgesics and anti-inflammatory medications. Research indicates that derivatives of this compound exhibit promising activity against pain and inflammation pathways, which could lead to novel therapeutic agents.

Anticancer Research
Recent studies have highlighted the potential of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone in anticancer research. Its ability to modulate cellular signaling pathways has been investigated for the treatment of various cancers. In vitro studies show that it can inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines, suggesting its utility as a lead compound for further drug development.

Agricultural Chemistry

Agrochemical Formulations
The compound is utilized in formulating agrochemicals aimed at enhancing crop protection products. Its efficacy against pests has made it a candidate for improving the performance of pesticides and herbicides. Research indicates that compounds with similar structures can enhance the bioavailability and effectiveness of active ingredients in agricultural applications.

Material Science

Novel Material Development
In material science, this compound is being explored for its potential in creating new materials, particularly polymers with unique mechanical properties. The incorporation of this compound into polymer matrices may result in materials with enhanced strength, flexibility, and thermal stability. Ongoing studies are assessing its compatibility with various polymer systems.

Biochemical Research

Cellular Interactions
Researchers employ this compound to study its interactions with biological systems, contributing to a deeper understanding of cellular processes and disease mechanisms. Its role as a molecular probe allows scientists to investigate specific pathways involved in disease states, potentially leading to new therapeutic strategies.

Mechanistic Studies
Mechanistic studies have revealed how this compound influences enzyme activity and receptor binding. These insights are crucial for elucidating the compound's pharmacodynamics and pharmacokinetics.

Cosmetic Formulations

Antioxidant Properties
In cosmetic science, the compound is incorporated into formulations due to its potential antioxidant properties. It may help protect skin from oxidative stress and contribute to overall skin health. Studies are ongoing to evaluate its effectiveness in various cosmetic products aimed at improving skin appearance and resilience.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalAnalgesics, anti-inflammatory agentsEffective against pain/inflammation; anticancer activity
Agricultural ChemistryAgrochemical formulationsEnhances efficacy of pesticides
Material ScienceDevelopment of novel polymersImproved mechanical properties
Biochemical ResearchStudy of cellular interactionsInsights into disease mechanisms
Cosmetic FormulationsAntioxidant skin productsPotential benefits for skin health

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)thiomorpholine
  • 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone

Uniqueness

(4-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone is unique due to its specific substitution pattern and the presence of both methoxyphenyl and thiomorpholine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-22-16-7-3-14(4-8-16)18-13-24-12-11-20(18)19(21)15-5-9-17(23-2)10-6-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBPMIEYANJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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